Differential BRD4 Degradation Potency (DC50) vs. BRD2/BRD3 in Human Lung Cancer Cells
MZ1 achieves complete degradation of BRD4 at 100 nM, while complete degradation of BRD2 and BRD3 requires a 20-fold higher concentration of 2 μM in cellular assays, demonstrating pronounced intra-BET degradation selectivity . The half-maximal degradation concentration (DC50) for BRD4 was determined to be 8 nM in H661 cells and 23 nM in H838 non-small cell lung cancer cells . In contrast, the negative control epimer cis-MZ1 shows no degradation activity at equivalent concentrations [1].
| Evidence Dimension | Concentration for complete protein degradation |
|---|---|
| Target Compound Data | BRD4 complete degradation at 100 nM; DC50 = 8 nM (H661) and 23 nM (H838) |
| Comparator Or Baseline | BRD2/BRD3 complete degradation at 2 μM; cis-MZ1: no degradation |
| Quantified Difference | 20-fold lower concentration required for BRD4 vs. BRD2/BRD3 degradation |
| Conditions | HeLa cells (complete degradation); H661 and H838 NSCLC cells (DC50 determination); Western blot quantification |
Why This Matters
The 20-fold degradation selectivity window for BRD4 enables researchers to dissect BRD4-specific biology with minimal confounding effects from BRD2/BRD3 depletion, a capability not achievable with pan-BET inhibitors or non-selective degraders.
- [1] Zengerle, M., Chan, K. H., & Ciulli, A. (2015). Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4. ACS Chemical Biology, 10(8), 1770-1777. View Source
